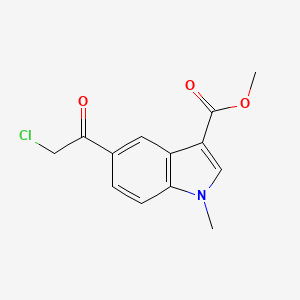

Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate

Description

Properties

Molecular Formula |

C13H12ClNO3 |

|---|---|

Molecular Weight |

265.69 g/mol |

IUPAC Name |

methyl 5-(2-chloroacetyl)-1-methylindole-3-carboxylate |

InChI |

InChI=1S/C13H12ClNO3/c1-15-7-10(13(17)18-2)9-5-8(12(16)6-14)3-4-11(9)15/h3-5,7H,6H2,1-2H3 |

InChI Key |

QMSZVYPAOCMUAA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)C(=O)CCl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate

Starting Materials and Initial Functionalization

Starting Material: Methyl 1H-indole-3-carboxylate or its derivatives are commonly used as the backbone. The 3-position is already esterified, providing a handle for further modification.

N-Methylation: The indole nitrogen (N1) is methylated typically by treatment with methyl iodide or methyl sulfate in the presence of a base such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO). This step yields 1-methyl-1H-indole-3-carboxylate.

Introduction of the 2-Chloroacetyl Group at the 5-Position

The selective acylation at the 5-position of the indole ring with a 2-chloroacetyl moiety is the critical step. Two main approaches are reported:

Direct Electrophilic Acylation Using Chloroacetyl Chloride

- The 1-methyl-1H-indole-3-carboxylate is treated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent such as dichloromethane or tetrahydrofuran.

- Reaction temperature is usually kept low (0 to 5 °C) to control regioselectivity and minimize side reactions.

- The electrophilic substitution occurs preferentially at the 5-position due to the electronic nature of the indole ring and the directing effect of the ester group at C3.

- Triethylamine scavenges the released HCl.

- The reaction is monitored by thin-layer chromatography (TLC) or HPLC until completion.

Alternative via Directed Lithiation and Acylation

- In some protocols, directed ortho-lithiation of the N-methyl indole ester is performed using strong bases such as n-butyllithium at low temperatures (-78 °C).

- The lithiated intermediate is then quenched with 2-chloroacetyl chloride or 2-chloroacetyl electrophiles.

- This method offers high regioselectivity but requires strict anhydrous and low-temperature conditions.

Purification and Characterization

- The crude reaction mixture is typically quenched with water and extracted with organic solvents (e.g., ethyl acetate).

- The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

- The product is purified by recrystallization or column chromatography using silica gel and eluents such as hexane/ethyl acetate mixtures.

- Characterization is performed by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), and melting point determination.

Representative Experimental Data and Conditions

| Step | Reagents and Conditions | Notes |

|---|---|---|

| N-Methylation | 1H-indole-3-carboxylate + Methyl iodide, NaH, DMF, 0 °C to RT, 4 h | Efficient methylation of indole nitrogen |

| Acylation | 1-methyl-1H-indole-3-carboxylate + Chloroacetyl chloride, Triethylamine, DCM, 0-5 °C, 2-3 h | Selective 5-position acylation |

| Workup | Quench with water, extract with EtOAc, wash, dry, evaporate | Removal of impurities |

| Purification | Silica gel chromatography (Hexane/EtOAc 3:1) or recrystallization | High purity product |

Research Findings and Optimization Notes

- The presence of the methyl group on the indole nitrogen enhances regioselectivity during acylation by reducing electrophilic substitution at the nitrogen.

- Using triethylamine as a base is preferred over inorganic bases to avoid side reactions.

- Low temperature during acylation is critical to prevent polyacylation or chlorination at undesired positions.

- Directed lithiation methods provide higher regioselectivity but require more stringent conditions and are less scalable.

- Purification by recrystallization is preferred for large-scale synthesis to avoid solvent-intensive chromatography.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Acylation | 1-methyl-1H-indole-3-carboxylate | Chloroacetyl chloride, Triethylamine, DCM | 0-5 °C, 2-3 h | Simple, scalable, mild conditions | Moderate regioselectivity risk |

| Directed Lithiation | 1-methyl-1H-indole-3-carboxylate | n-BuLi, 2-chloroacetyl chloride | -78 °C, anhydrous | High regioselectivity | Requires cryogenic, anhydrous conditions |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydroxy derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

Chemical Biology: It serves as a probe in the investigation of biological pathways and mechanisms.

Industrial Applications: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The indole moiety can interact with aromatic residues in the binding site, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include derivatives with variations in substituents at positions 3, 5, or the indole nitrogen. These differences significantly influence physicochemical properties and applications.

Table 1: Substituent and Molecular Weight Comparison

Key Observations :

- Chloroacetyl vs. Methoxy/Hydroxy : The chloroacetyl group in the target compound increases electrophilicity compared to methoxy or hydroxy groups, enabling reactions like nucleophilic acyl substitutions .

- Ester Position : Methyl esters at position 3 (target compound) vs. position 2 () alter steric and electronic environments, affecting reactivity in cyclization or coupling reactions.

Key Observations :

- The target compound’s synthesis requires harsh conditions (chloroacetyl chloride, reflux) due to the reactivity of the chloroacetyl group, whereas methoxy or hydroxy derivatives often employ milder acid/base conditions .

- High-yield routes (e.g., 100% in ) suggest that amino-substituted indoles may have favorable kinetics or stability.

Spectroscopic and Analytical Data

NMR and Mass Spectrometry:

- Target Compound : Expected ¹H-NMR signals include δ ~3.9 ppm (OCH3), δ ~4.2 ppm (CH2Cl), and indole aromatic protons (δ 6.5–8.0 ppm). ¹³C-NMR would show carbonyl peaks at ~170 ppm (ester) and ~165 ppm (chloroacetyl) .

- Methyl 5-methoxy-1H-indole-3-carboxylate : Methoxy resonance at δ ~3.8 ppm; absence of chloroacetyl reduces downfield shifts in ¹³C-NMR.

- Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate : Hydroxy group introduces hydrogen bonding, broadening NMR signals.

HRMS Comparison:

- The target compound’s molecular ion (C₁₃H₁₂ClNO₄) would align with a calculated m/z of ~281.05, contrasting with analogues like 329.1033 ([C₁₈H₁₈N₂O₂·³⁵Cl]⁺ in ) .

Biological Activity

Methyl 5-(2-chloroacetyl)-1-methyl-1H-indole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃ClN₂O₃

- Molecular Weight : 242.69 g/mol

- CAS Number : 686747-51-3

The compound contains an indole core, which is known for its diverse biological properties. The presence of the chloroacetyl group is particularly noteworthy, as it can influence the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the findings from cell viability assays:

| Cell Line | GI50 (nM) | Reference Compound | GI50 (nM) |

|---|---|---|---|

| MCF-7 | 42 | Erlotinib | 33 |

| A549 | 29 | Erlotinib | 33 |

| Panc-1 | 31 | Erlotinib | 33 |

The compound demonstrated significant antiproliferative activity, with GI50 values ranging from 29 nM to 42 nM, indicating its potential as a therapeutic agent against breast and pancreatic cancers .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways associated with cell proliferation. It has been suggested that compounds with similar structures inhibit mutant EGFR/BRAF pathways, leading to reduced cell viability in cancerous cells .

Additionally, the compound has been linked to the activation of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This is facilitated by inhibiting glutathione peroxidase 4 (GPX4), which plays a crucial role in cellular antioxidant defense .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In studies assessing its effectiveness against various bacterial strains, it exhibited significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of less than 1 μg/mL .

Case Studies and Research Findings

Several research findings support the biological activity of this compound:

- Antiproliferative Effects : In a comparative study involving multiple derivatives, this compound outperformed several other compounds in terms of GI50 values against pancreatic and breast cancer cell lines .

- Ferroptosis Induction : The compound's ability to induce ferroptosis was confirmed through assays measuring lipid peroxidation levels in treated cells, suggesting a novel mechanism for cancer treatment .

- Antimicrobial Efficacy : The compound's effectiveness against MRSA highlights its potential utility in treating antibiotic-resistant infections. Its low MIC values indicate strong bactericidal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.